3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester 3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13618436
InChI: InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-3-7(5-8)6-9(12)10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)
SMILES: COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester

CAS No.:

Cat. No.: VC13618436

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester -

Specification

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name 2-amino-3-(3-methoxycarbonylphenyl)propanoic acid
Standard InChI InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-3-7(5-8)6-9(12)10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)
Standard InChI Key DCMBHDKEVFGGFS-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N
Canonical SMILES COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoic acid methyl ester backbone with a 2-amino-2-carboxyethyl substituent at the third position of the aromatic ring. Its molecular formula is C11H14ClNO4\text{C}_{11}\text{H}_{14}\text{ClNO}_4 in its hydrochloride salt form, with a molecular weight of 259.69 g/mol . The stereochemistry of the amino acid side chain is critical; the (S)-enantiomer is preferentially synthesized for research applications due to its relevance in mimicking natural L-amino acids .

The ester group at the benzoic acid’s carboxyl moiety enhances lipid solubility, potentially improving membrane permeability compared to the free acid form. Theoretical pKa values, extrapolated from analogous compounds, suggest the amino group has a pKa of ~9.5, while the carboxylic acid (in the parent compound) exhibits a pKa of ~4.3 . These values influence protonation states under physiological conditions, affecting binding interactions.

Physicochemical Data

PropertyValueSource
Molecular FormulaC11H14ClNO4\text{C}_{11}\text{H}_{14}\text{ClNO}_4
Molecular Weight259.69 g/mol
Purity≥95%
Storage ConditionsCool, dry environment
Natural OccurrenceNeomarica gracilis, Iris domestica

Synthesis and Production

Synthetic Routes

Industrial production of 3-(2-amino-2-carboxy-ethyl)-benzoic acid methyl ester typically begins with the esterification of the parent carboxylic acid. While specific protocols are proprietary, general esterification principles apply:

  • Fischer Esterification: Reacting 3-(2-amino-2-carboxy-ethyl)-benzoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux.

  • Enantioselective Synthesis: Chiral resolution or asymmetric catalysis ensures the (S)-configuration dominates, critical for compatibility with biological systems .

Industrial Considerations

Large-scale manufacturing employs continuous flow reactors to optimize yield and reduce byproducts. Post-synthesis, the compound is purified via recrystallization or chromatography, with quality control ensuring ≥95% purity .

Chemical Reactivity and Functional Transformations

Reaction Pathways

The compound’s reactivity is governed by three functional groups:

  • Aromatic Ring: Susceptible to electrophilic substitution (e.g., nitration, sulfonation).

  • Ester Group: Hydrolyzable to the carboxylic acid under acidic or basic conditions.

  • Amino Group: Participates in Schiff base formation or alkylation reactions.

Hydrolysis Kinetics

In physiological environments, esterases may hydrolyze the methyl ester to regenerate the free carboxylic acid. Studies on analogous compounds indicate hydrolysis half-lives ranging from 2–12 hours, depending on pH and enzymatic activity .

Applications in Scientific Research

Peptide Synthesis

As a non-proteinogenic amino acid derivative, this compound serves as a building block in peptide mimetics. Its rigid aromatic core introduces conformational constraints, aiding in the design of α-helix or β-sheet stabilizers .

Material Science

The compound’s dual polarity (hydrophobic aromatic ring vs. hydrophilic amino acid side chain) makes it a candidate for surface-active agents or polymer crosslinkers.

Comparison with Structural Analogues

CompoundKey DifferencesPotential Advantages
3-(2-Amino-2-carboxy-ethyl)-benzoic acidFree carboxylic acid groupHigher reactivity in coupling reactions
4-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl esterSubstituent position on aromatic ringAltered steric and electronic effects
Phenylalanine methyl esterLacks aromatic carboxyl groupSimplified metabolic processing

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